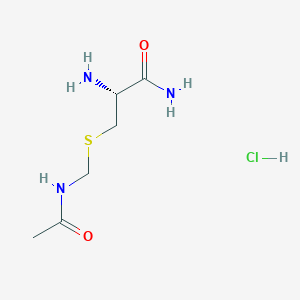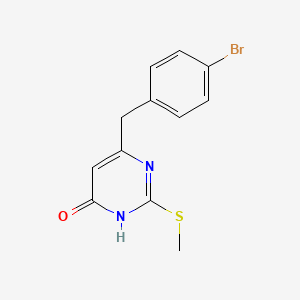
H-Cys(Acm)-NH2.HCl
説明
H-Cys(Acm)-NH2.HCl: S-Acetamidomethyl-L-cysteine hydrochloride , is a derivative of the amino acid cysteine. This compound is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine residues. The Acm (acetamidomethyl) group is particularly stable under acidic conditions, making it a valuable tool in the synthesis of complex peptides and proteins.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting cysteine with chloroacetamide in the presence of a base, followed by acidification to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with precise control of temperature, pH, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The Acm group can be removed by oxidation using agents like iodine (I2) or thallium (III) salts to form cystine residues.
Reduction: The Acm group is stable under reducing conditions, making it suitable for use in peptide synthesis.
Substitution: The Acm group can be selectively removed using mercury (II) or silver (I) salts.
Common Reagents and Conditions:
Oxidation: Iodine (I2), thallium (III) salts.
Reduction: Mercury (II) chloride (HgCl2), silver nitrate (AgNO3).
Major Products Formed:
Cystine Peptides: Upon oxidation, cysteine residues are converted to cystine residues.
Cysteinyl Peptides: Upon reduction, the Acm group is removed to yield cysteinyl peptides.
科学的研究の応用
Chemistry: H-Cys(Acm)-NH2.HCl is widely used in peptide synthesis to protect cysteine residues, allowing for the formation of disulfide bonds in peptides and proteins. Biology: It is used in the study of protein structure and function, particularly in the synthesis of proteins with specific disulfide bond patterns. Medicine: The compound is used in the development of therapeutic peptides and proteins, including those used in drug delivery systems. Industry: It is employed in the production of biologically active peptides and proteins for various industrial applications, including cosmetics and food additives.
作用機序
The Acm group acts as a protecting group for the thiol group of cysteine residues. During peptide synthesis, the Acm group prevents unwanted side reactions involving the thiol group. Once the peptide synthesis is complete, the Acm group can be selectively removed under specific conditions, allowing the formation of disulfide bonds.
Molecular Targets and Pathways Involved:
Thiol Groups: The Acm group protects thiol groups in cysteine residues.
Disulfide Bond Formation: The selective removal of the Acm group allows for the formation of disulfide bonds, which are crucial for the stability and function of many proteins.
類似化合物との比較
Fmoc-Cys(Acm)-OH: Another protecting group used in peptide synthesis.
Boc-Cys(Acm)-OH: Similar to Fmoc-Cys(Acm)-OH but uses a different protecting group strategy.
Trt-Cys(Acm)-OH: Another cysteine protecting group used in peptide synthesis.
Uniqueness: H-Cys(Acm)-NH2.HCl is unique in its stability under acidic conditions and its ability to be selectively removed under specific conditions, making it a versatile tool in peptide synthesis.
特性
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S.ClH/c1-4(10)9-3-12-2-5(7)6(8)11;/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBPBPZOUBWCMM-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673770 | |
| Record name | S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88530-32-9 | |
| Record name | S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1493770.png)





![7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1493782.png)




![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1493791.png)

